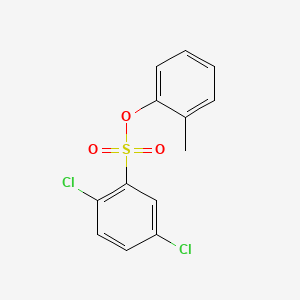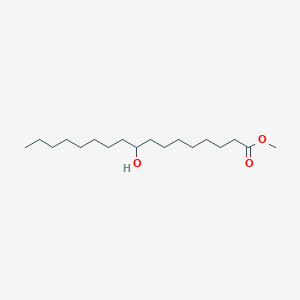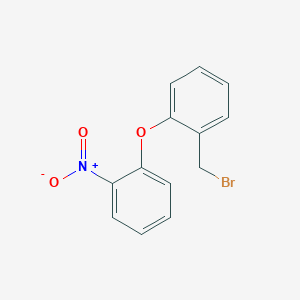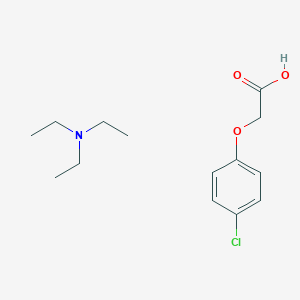
2-(4-chlorophenoxy)acetic acid;N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)acetic acid;N,N-diethylethanamine is a compound that combines the properties of 2-(4-chlorophenoxy)acetic acid and N,N-diethylethanamine. 2-(4-chlorophenoxy)acetic acid is a synthetic pesticide similar to chemicals in a group of plant hormones called auxins . It is commonly used as a herbicide and plant growth regulator .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)acetic acid typically involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom on chloroacetic acid by the phenoxide ion formed from 4-chlorophenol .
Industrial Production Methods
Industrial production of 2-(4-chlorophenoxy)acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH .
化学反応の分析
Types of Reactions
2-(4-chlorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The chlorine atom on the aromatic ring can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorophenoxyacetic acid.
Reduction: Formation of 4-chlorophenoxyethanol.
Substitution: Formation of various substituted phenoxyacetic acids depending on the nucleophile used.
科学的研究の応用
2-(4-chlorophenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Acts as a plant growth regulator, influencing cell division and elongation.
Medicine: Investigated for its potential use in the synthesis of hypoxia-inducible factor-1 inhibitors.
Industry: Employed as a herbicide for controlling broad-leaved weeds in agricultural fields.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)acetic acid involves its interaction with plant hormone receptors, mimicking the action of natural auxins . This leads to uncontrolled cell division and elongation, ultimately causing damage to the vascular tissue of plants . The compound’s molecular targets include auxin receptors and associated signaling pathways .
類似化合物との比較
2-(4-chlorophenoxy)acetic acid is similar to other phenoxyacetic acid derivatives such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different substitution patterns on the aromatic ring.
2-Chlorophenoxyacetic acid: A related compound with a single chlorine substitution.
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)acetic acid lies in its specific substitution pattern, which imparts distinct herbicidal and plant growth-regulating properties . Its combination with N,N-diethylethanamine enhances its solubility and effectiveness in various applications .
特性
CAS番号 |
89423-24-5 |
|---|---|
分子式 |
C14H22ClNO3 |
分子量 |
287.78 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)acetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H7ClO3.C6H15N/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-4-7(5-2)6-3/h1-4H,5H2,(H,10,11);4-6H2,1-3H3 |
InChIキー |
WTXZSLOAANNSNW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C1=CC(=CC=C1OCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
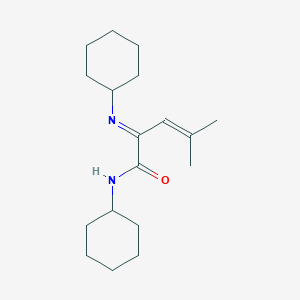
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)
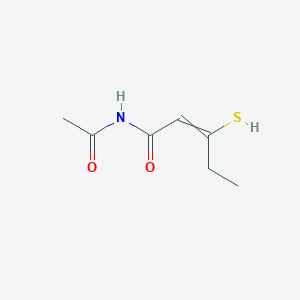
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)
![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)
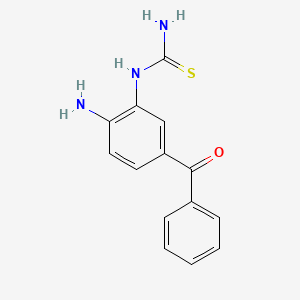
![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
